molecular formula C11H15ClO2 B8662289 1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol

1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol

Cat. No.: B8662289
M. Wt: 214.69 g/mol
InChI Key: QRVPERDYBIBNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol is an organic compound characterized by the presence of a chlorophenyl group attached to a propanediol backbone

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol typically involves the reaction of 2-chlorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol can be compared with other similar compounds, such as:

    2-Chlorophenyl-2-propanol: Similar in structure but lacks the additional methyl groups on the propanediol backbone.

    2,2-Dimethyl-1,3-propanediol: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.

    1-(2-Bromophenyl)-2,2-dimethyl-1,3-propanediol:

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol

InChI

InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3

InChI Key

QRVPERDYBIBNET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.5 g, 11.7 mmol) was suspended in ether (50 ml) and cooled to −20° C. to −30° C. Thereto was added dropwise a solution of ethyl 2,2-dimethyl-3-hydroxy(2-chlorobenzoyl)acetate (2 g, 7.8 mmol) in ether (10 ml) while maintaining at not higher than −20° C. The mixture was stirred at −20° C. for 1 h and at 0° C. for 3 h, cooled to −20° C. and 10%—NaHSO4 aqueous solution (20 ml) was added dropwise. The mixture was stirred at room temperature for 30 min, and an insoluble material was removed by decantation. This was washed twice with ether (100 ml) and the organic layer was combined. The mixture was washed with water, dried over anhydrous sodium sulfate, and concentrated to dryness to give the title compound (1.3 g, 78%) as a colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 2,2-dimethyl-3-hydroxy(2-chlorobenzoyl)acetate
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
78%

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